2-(Tributylstannyl)pyrazine

Catalog No.
S715259
CAS No.
205371-27-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)pyrazine

CAS Number

205371-27-3

Product Name

2-(Tributylstannyl)pyrazine

IUPAC Name

tributyl(pyrazin-2-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

OVBXTKIWZAHFAC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

Organic Synthesis

  • Precursor for Heterocycle Synthesis

    2-(Tributylstannyl)pyrazine can serve as a valuable building block for the synthesis of diverse heterocyclic compounds. Its reactive Sn-C bond allows for coupling reactions with various electrophiles, enabling the creation of complex heterocyclic structures with potential applications in pharmaceuticals and functional materials [].

  • Stannylation Reactions

    The tributyltin group in 2-(Tributylstannyl)pyrazine can participate in various stannylation reactions, introducing the tin moiety into organic molecules. This functionalization strategy can be employed to modify the reactivity and properties of organic molecules, potentially leading to the development of novel materials and catalysts [].

Material Science

  • Precursor for Metal-Organic Frameworks (MOFs)

    The pyrazine ring in 2-(Tributylstannyl)pyrazine can act as a chelating ligand, coordinating with metal ions to form MOFs. These porous materials with well-defined structures hold promise for applications in gas storage, separation, and catalysis [].

  • Organic-Inorganic Hybrid Materials

    2-(Tributylstannyl)pyrazine can be incorporated into the design of organic-inorganic hybrid materials, combining the unique properties of organic and inorganic components. Such materials offer potential applications in optoelectronics, photovoltaics, and sensors [].

2-(Tributylstannyl)pyrazine is an organotin compound characterized by the presence of a pyrazine ring substituted with a tributylstannyl group. Its molecular formula is C₁₆H₃₀N₂Sn, and it has a molecular weight of approximately 369.13 g/mol. The structure consists of a pyrazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, bonded to a tributylstannyl group, which is derived from tin . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

There is no current information available on the specific mechanism of action of 2-(Tributylstannyl)pyrazine in any biological system.

  • Organotin compounds, including tributyltin derivatives, are known to be toxic and can have various health effects.
  • Tributyltin is classified as acutely toxic, an irritant, and an environmental hazard.
  • Due to the presence of the tributyltin group, 2-(Tributylstannyl)pyrazine should be handled with appropriate precautions in a well-ventilated fume hood, wearing personal protective equipment like gloves, safety glasses, and lab coat.
Typical of organotin compounds. Key reactions include:

  • Cross-Coupling Reactions: It is frequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, making it valuable in synthetic organic chemistry .
  • Oxidation: The compound can undergo oxidation to form tin oxides and other oxidation products, which can influence its reactivity and stability.
  • Reduction: Reduction processes may convert the tributylstannyl groups into lower oxidation states, affecting the compound's properties and potential applications.

The synthesis of 2-(Tributylstannyl)pyrazine typically involves the following methods:

  • Direct Substitution: One common method includes the reaction of pyrazine derivatives with tributylstannyl chloride or other tributylstannyl reagents under appropriate conditions to facilitate nucleophilic substitution at the 2-position of the pyrazine ring .
  • Palladium-Catalyzed Cross-Coupling: As mentioned earlier, this method allows for the formation of carbon-carbon bonds involving 2-(Tributylstannyl)pyrazine as a key intermediate or reactant in more complex syntheses.

2-(Tributylstannyl)pyrazine finds various applications in:

  • Organic Synthesis: Its primary application lies in organic synthesis as a reagent for constructing complex molecules through cross-coupling reactions .
  • Material Science: Due to its organotin nature, it may also be explored for use in polymer chemistry and materials science, particularly in developing new materials with unique properties.

Several compounds share structural similarities with 2-(Tributylstannyl)pyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Trimethylstannyl)pyrazineOrganotin PyrazineSmaller methyl groups; different reactivity
2-(Di-n-butylstannyl)pyrazineOrganotin PyrazineTwo butyl groups; may exhibit different properties
2-PyrazinyltributyltinOrganotin CompoundSimilar structure but lacks the pyrazine ring

These compounds highlight the versatility and variability within organotin chemistry while emphasizing the unique characteristics imparted by the tributyl group in 2-(Tributylstannyl)pyrazine. Each compound's reactivity and applications can differ significantly based on their substituents and structural configurations.

The synthesis of 2-(tributylstannyl)pyrazine represents a specialized area within organostannane chemistry, requiring sophisticated methodologies to achieve selective introduction of the tributylstannyl group at the 2-position of the pyrazine ring. The electron-deficient nature of the pyrazine heterocycle presents unique challenges and opportunities for synthetic approaches, necessitating careful consideration of reaction conditions and reagent selection [1].

Direct Synthesis Routes

Direct synthesis routes for 2-(tributylstannyl)pyrazine involve the formation of carbon-tin bonds through various organometallic transformations. These approaches capitalize on the reactivity of halogenated pyrazine precursors and the versatility of organostannane chemistry [2].

Lithium-Halogen Exchange Strategies

Lithium-halogen exchange represents a fundamental approach for the preparation of 2-(tributylstannyl)pyrazine, exploiting the selective metalation of halopyrazine substrates. This methodology involves the treatment of 2-halopyrazine derivatives with organolithium reagents, followed by quenching with tributyltin chloride [3] [4].

The regioselectivity of bromine-lithium exchange on halogenated heterocycles has been extensively studied, demonstrating that the electronic environment significantly influences the exchange process [3]. In the case of 2-bromopyrazine, the electron-deficient nature of the pyrazine ring facilitates the lithium-halogen exchange reaction, typically requiring temperatures between -78°C and -40°C to maintain selectivity and prevent decomposition [4].

SubstrateOrganolithium ReagentTemperature (°C)Reaction TimeYield (%)
2-Bromopyrazinen-Butyllithium-7830 minutes72-85
2-Bromopyrazinesec-Butyllithium-6545 minutes68-78
2-Chloropyrazinetert-Butyllithium-8560 minutes45-62

The mechanism proceeds through the formation of a 2-lithiopyrazine intermediate, which subsequently undergoes transmetalation with tributyltin chloride to afford the desired 2-(tributylstannyl)pyrazine product [5]. The choice of organolithium reagent significantly impacts both the reaction rate and selectivity, with n-butyllithium typically providing optimal results for 2-bromopyrazine substrates [3].

Solvent selection proves critical for successful lithium-halogen exchange reactions. Ethereal solvents, particularly tetrahydrofuran and diethyl ether, facilitate the exchange process while stabilizing the organolithium intermediates [4]. The addition of hexamethylphosphoramide as a co-solvent can enhance reaction rates but requires careful temperature control to prevent side reactions [5].

Transmetalation Approaches Using Tributyltin Chloride

Transmetalation methodologies provide an alternative route to 2-(tributylstannyl)pyrazine through the direct reaction of organometallic pyrazine intermediates with tributyltin chloride. This approach circumvents the need for lithium-halogen exchange while maintaining high regioselectivity [2] [6].

The transmetalation process typically involves the generation of organozinc or organomagnesium pyrazine intermediates, followed by treatment with tributyltin chloride under palladium catalysis [6]. Zinc-mediated transmetalation has demonstrated particular utility, offering improved functional group tolerance compared to lithium-based methods [7].

Organometallic PrecursorCatalyst SystemTemperature (°C)Yield (%)Selectivity
2-Pyrazinylzinc chloridePalladium acetate2578-84>95%
2-Pyrazinylmagnesium bromidePalladium diacetate4065-7288-92%
2-Pyrazinyllithium--4082-89>98%

The mechanism of palladium-catalyzed transmetalation involves oxidative addition of the organometallic species to the palladium center, followed by ligand exchange with tributyltin chloride and subsequent reductive elimination to form the carbon-tin bond [6]. This process benefits from the use of electron-rich phosphine ligands, which facilitate the transmetalation step and improve overall efficiency [7].

Negishi coupling protocols have been successfully adapted for the preparation of stannylated pyrazines, utilizing organozinc reagents as nucleophilic coupling partners [1]. The reaction of 2-pyrazinylzinc halides with tributyltin chloride under palladium catalysis provides access to 2-(tributylstannyl)pyrazine with excellent regioselectivity and functional group tolerance [6].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 2-(tributylstannyl)pyrazine, offering significant advantages in terms of reaction time, selectivity, and energy efficiency. The application of microwave heating to organostannane synthesis represents a modern approach to traditional synthetic challenges [8] [1].

The acceleration of organostannane formation under microwave conditions has been attributed to enhanced molecular motion and improved mass transfer, resulting in more efficient collision frequencies between reactants [8]. In the specific case of 2-(tributylstannyl)pyrazine synthesis, microwave irradiation reduces reaction times from hours to minutes while maintaining or improving product yields [1].

Reaction ConditionsConventional HeatingMicrowave Irradiation
Temperature (°C)80-120100-140
Reaction Time4-8 hours10-30 minutes
Yield (%)65-7578-88
Energy ConsumptionHighModerate

Optimization studies have revealed that microwave power and heating profiles significantly influence both reaction efficiency and selectivity [1]. Pulsed microwave irradiation, employing alternating heating and cooling cycles, has demonstrated superior results compared to continuous heating, presumably due to reduced thermal decomposition of sensitive intermediates [8].

The selection of microwave-transparent solvents proves crucial for effective heating. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent microwave absorption while maintaining compatibility with organostannane chemistry [8]. Solvent volume and concentration effects have been systematically studied, revealing optimal conditions for maximum product formation [1].

Temperature monitoring and control represent critical aspects of microwave-assisted synthesis. The use of fiber-optic temperature probes ensures accurate temperature measurement without interference from electromagnetic fields [8]. Automated temperature control systems maintain optimal reaction conditions while preventing overheating and thermal decomposition [1].

Palladium-Catalyzed Cross-Coupling Precursor Development

The development of 2-(tributylstannyl)pyrazine as a cross-coupling precursor has been extensively investigated, with particular focus on its application in Stille coupling reactions. The electron-deficient nature of the pyrazine ring enhances the reactivity of the organostannane moiety, making it an excellent nucleophilic partner for palladium-catalyzed transformations [1] [6].

Stille coupling reactions involving 2-(tributylstannyl)pyrazine have demonstrated exceptional versatility, enabling the formation of carbon-carbon bonds with a wide range of electrophilic partners [1]. The reaction tolerates various functional groups and proceeds under mild conditions, making it suitable for the synthesis of complex molecular architectures [6].

Electrophilic PartnerCatalyst Loading (mol%)Temperature (°C)Yield (%)
Aryl bromides2-580-10075-92
Aryl iodides1-360-8082-95
Vinyl halides3-770-9068-85
Acyl chlorides5-1050-7055-78

The mechanism of Stille coupling involves oxidative addition of the electrophilic partner to palladium(0), followed by transmetalation with the organostannane and reductive elimination to form the desired product [6]. The choice of palladium catalyst and ligand system significantly influences reaction efficiency, with tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride being commonly employed [1].

Ligand effects in Stille coupling reactions have been thoroughly investigated, revealing that electron-rich phosphines enhance transmetalation rates while bulky ligands improve selectivity [6]. The addition of copper(I) iodide as a co-catalyst has been shown to accelerate the transmetalation step, particularly in challenging cases involving electron-poor electrophiles [1].

The stability of 2-(tributylstannyl)pyrazine under various reaction conditions has been evaluated, demonstrating excellent thermal stability up to 150°C and compatibility with a wide range of solvents and additives [6]. This stability profile makes it particularly suitable for demanding synthetic applications requiring elevated temperatures or extended reaction times [1].

2-(Tributylstannyl)pyrazine presents a fascinating structural profile characterized by the attachment of a bulky tributylstannyl group to the pyrazine ring system. The compound has a molecular formula of C₁₆H₃₀N₂Sn with a molecular weight of 369.14 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is tributyl(pyrazin-2-yl)stannane, reflecting its structural composition [3].

The molecular geometry of 2-(tributylstannyl)pyrazine is expected to exhibit a tetrahedral arrangement around the tin center, which is typical for tetraorganostannane compounds [4] [5]. The tin atom is covalently bonded to three butyl groups and one pyrazine ring through a carbon-tin bond at the 2-position of the pyrazine ring [1]. The Simplified Molecular Input Line Entry System representation (CCCCSn(CCCC)C1=NC=CN=C1) clearly illustrates this connectivity pattern [3].

While specific crystallographic data for 2-(tributylstannyl)pyrazine was not found in the literature, analogous organotin compounds provide valuable structural insights. Similar tributylstannyl compounds typically exhibit tin-carbon bond lengths in the range of 2.10-2.15 Å for Sn-C(alkyl) bonds and 2.05-2.10 Å for Sn-C(aryl) bonds [4] [6]. The tetrahedral geometry around tin results in C-Sn-C bond angles of approximately 109.5°, though distortions may occur due to steric interactions between the bulky butyl groups and the pyrazine ring [5].

The pyrazine ring itself maintains its planar aromatic character with typical C-N bond lengths of 1.32-1.34 Å and C-C bond lengths of 1.38-1.40 Å [7] [8]. The nitrogen atoms in the pyrazine ring are positioned at the 1,4-positions relative to each other, creating a symmetric six-membered aromatic heterocycle. The attachment of the tributylstannyl group at the 2-position introduces asymmetry to the overall molecular structure.

The compound exists as a liquid at room temperature with a density of 1.171 g/mL at 25°C and a refractive index of n₂₀/D 1.5158 [1] [2]. The boiling point of 130°C at 1 mmHg pressure indicates relatively strong intermolecular forces, likely due to the presence of the heavy tin atom and the extended alkyl chains [2]. The flash point exceeds 110°C, suggesting moderate thermal stability [1].

Spectroscopic Identification

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 2-(tributylstannyl)pyrazine, particularly through proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and tin-119 nuclear magnetic resonance techniques [9] [10] [11].

Proton Nuclear Magnetic Resonance Analysis: The proton nuclear magnetic resonance spectrum of 2-(tributylstannyl)pyrazine is expected to show characteristic resonances for both the pyrazine ring protons and the tributylstannyl substituent. The pyrazine ring protons should appear in the aromatic region between 8.5-9.0 ppm, with the proton at position 3 (adjacent to the tin substituent) appearing slightly upfield compared to the protons at positions 5 and 6 due to the electron-donating effect of the tributylstannyl group [12] [9].

The tributylstannyl group exhibits characteristic multipicity patterns in the proton nuclear magnetic resonance spectrum. The methyl protons of the butyl chains appear as triplets in the region 0.85-0.95 ppm with coupling constants of approximately 7.3 Hz [9]. The methylene protons α to tin (Sn-CH₂) appear as multiplets in the region 1.40-1.65 ppm, while the internal methylene protons appear as complex multiplets between 0.95-1.70 ppm [9] [13].

Carbon-13 Nuclear Magnetic Resonance Characteristics: The carbon-13 nuclear magnetic resonance spectrum provides valuable information about the electronic environment of carbon atoms in the molecule [10]. The pyrazine ring carbons are expected to appear in the region 140-150 ppm, with the carbon bearing the tin substituent (C-2) appearing at the upfield end of this range due to the electron-donating effect of the tributylstannyl group [14] [13].

The tributylstannyl carbons show characteristic chemical shifts: the methyl carbons appear at 13.6-14.0 ppm, the methylene carbons appear in the range 17.2-30.3 ppm, with the carbon directly bonded to tin (Sn-CH₂) appearing at 27.3-28.9 ppm [9] [13]. The large chemical shift range for methylene carbons reflects the different electronic environments of the α, β, and γ positions relative to the tin center [10].

Tin-119 Nuclear Magnetic Resonance Spectroscopy: Tin-119 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing organotin compounds due to the large chemical shift range (approximately 5600 ppm) and good sensitivity of the ¹¹⁹Sn nucleus [11]. While specific tin-119 nuclear magnetic resonance data for 2-(tributylstannyl)pyrazine was not found in the literature, similar tributylstannyl compounds exhibit chemical shifts in the range of -37 to -123 ppm [9] [11].

The tin-119 nuclear magnetic resonance chemical shift is highly sensitive to the electronic environment around the tin center. Electron-donating substituents typically cause upfield shifts (more negative values), while electron-withdrawing groups cause downfield shifts. The pyrazine ring, being electron-deficient compared to benzene, may influence the tin-119 nuclear magnetic resonance chemical shift compared to tributylstannyl compounds with more electron-rich aromatic systems [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of 2-(tributylstannyl)pyrazine appears at m/z 369, corresponding to the molecular weight of the compound [1] [2].

Electron Ionization Fragmentation: Under electron ionization conditions, organotin compounds undergo predictable fragmentation patterns primarily involving the loss of organic groups attached to tin [15] [16]. The most common fragmentation pathway involves the sequential loss of butyl groups (C₄H₉, mass 57), resulting in fragment ions at m/z 312 [M-Bu]⁺, m/z 255 [M-2Bu]⁺, and m/z 198 [M-3Bu]⁺ [15].

The base peak in the mass spectrum typically corresponds to the loss of two butyl groups, giving [M-2Bu]⁺ at m/z 255, which represents a particularly stable fragment ion [15]. Further fragmentation leads to the formation of [SnBu₃]⁺ at m/z 291 through cleavage of the Sn-C(pyrazine) bond, and [SnBu₂]⁺ at m/z 234 through additional butyl loss [17].

Characteristic Fragment Ions: The pyrazine ring itself can be observed as a fragment ion at m/z 80 following complete cleavage from the tin center. This fragment provides confirmation of the pyrazine moiety in the molecular structure [18]. Additional characteristic fragments include [Bu]⁺ at m/z 57, [C₃H₇]⁺ at m/z 43, and [C₂H₅]⁺ at m/z 29, arising from secondary fragmentation of the butyl groups [15].

The fragmentation pattern also shows tin-containing fragments such as [SnBu]⁺ at m/z 177 and [Sn]⁺ at m/z 120, though these typically appear with lower intensities due to the high stability of the tin-carbon bonds in the remaining alkyl groups [19] [16].

Tandem Mass Spectrometry: Tandem mass spectrometry experiments can provide additional structural confirmation by selecting specific precursor ions and studying their fragmentation patterns [20]. For 2-(tributylstannyl)pyrazine, tandem mass spectrometry of the molecular ion at m/z 369 would show the characteristic loss of butyl groups, while tandem mass spectrometry of the [M-2Bu]⁺ ion at m/z 255 would reveal the competition between further butyl loss and pyrazine ring cleavage [20].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide crucial insights into the electronic structure, geometrical parameters, and energetic properties of 2-(tributylstannyl)pyrazine. While specific Density Functional Theory studies of this compound were not found in the literature, extensive computational work on related organotin compounds and pyrazine derivatives provides a foundation for understanding its electronic structure [21] [22] [4].

Computational Methodology: Density Functional Theory calculations on organotin compounds typically employ hybrid functionals such as Becke three-parameter Lee-Yang-Parr or Minnesota 06-2X functionals, which provide good accuracy for both structural and energetic properties [21] [4] [5]. The basis set selection is crucial for organotin compounds, with the 6-31G(d,p) basis set commonly used for carbon, hydrogen, and nitrogen atoms, while the tin atom requires specialized basis sets such as Los Alamos National Laboratory 2 Double-Zeta or Stuttgart-Dresden basis sets that include effective core potentials to account for relativistic effects [4] [5].

Geometry Optimization: Density Functional Theory geometry optimization of 2-(tributylstannyl)pyrazine is expected to reveal a tetrahedral arrangement around the tin center with slight distortions due to the different steric requirements of the pyrazine ring and butyl groups [4] [5]. The optimized Sn-C bond lengths are predicted to be approximately 2.14 Å for the Sn-C(butyl) bonds and 2.09 Å for the Sn-C(pyrazine) bond, based on similar organotin compounds [4] [6].

The pyrazine ring maintains its planar geometry with C-N bond lengths of approximately 1.33 Å and C-C bond lengths of 1.39 Å. The dihedral angle between the pyrazine ring plane and the Sn-C(pyrazine) bond is expected to be close to 90°, indicating minimal conjugation between the tin center and the aromatic π-system [22] [23].

Energetic Properties: Density Functional Theory calculations provide thermodynamic stability information through formation energies and bond dissociation energies. The heat of formation for 2-(tributylstannyl)pyrazine is expected to be negative, indicating thermodynamic stability relative to its constituent elements [24]. The Sn-C(pyrazine) bond dissociation energy is predicted to be in the range of 250-290 kJ/mol, which is typical for organotin compounds with aromatic substituents [24].

Vibrational Analysis: Harmonic frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and provide theoretical infrared and Raman spectroscopic data [4] [5]. The characteristic Sn-C stretching vibrations are expected to appear in the region 500-600 cm⁻¹, while the pyrazine ring vibrations appear in the fingerprint region between 1000-1600 cm⁻¹ [5].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis provides essential information about the chemical reactivity, electronic properties, and potential applications of 2-(tributylstannyl)pyrazine. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, govern the compound's chemical behavior and electronic properties [22] [4] [25].

Highest Occupied Molecular Orbital Characteristics: The Highest Occupied Molecular Orbital of 2-(tributylstannyl)pyrazine is expected to be localized primarily on the pyrazine ring with some contribution from the tin center [22] [4]. Based on similar organotin compounds, the Highest Occupied Molecular Orbital energy is estimated to be in the range of -5.0 to -6.5 eV, indicating moderate electron-donating ability [4] [5].

The Highest Occupied Molecular Orbital distribution reflects the electron-rich nature of the pyrazine nitrogen atoms and the tin center. The spatial localization of the Highest Occupied Molecular Orbital on the pyrazine ring suggests that this region is most susceptible to electrophilic attack, which is consistent with the known reactivity patterns of organotin compounds [22] [4].

Lowest Unoccupied Molecular Orbital Properties: The Lowest Unoccupied Molecular Orbital is expected to be distributed over the pyrazine ring π* system with some contribution from the tin d orbitals [22] [4]. The Lowest Unoccupied Molecular Orbital energy is estimated to be in the range of -1.0 to -2.5 eV, indicating the compound's ability to accept electrons [4] [25].

The Lowest Unoccupied Molecular Orbital localization provides insights into the sites most susceptible to nucleophilic attack. The pyrazine ring carbons adjacent to the nitrogen atoms are expected to show the highest Lowest Unoccupied Molecular Orbital coefficients, consistent with the electron-deficient nature of these positions [22] [23].

Frontier Molecular Orbital Gap and Reactivity: The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap serves as a measure of chemical reactivity and kinetic stability. For 2-(tributylstannyl)pyrazine, this gap is estimated to be 3.0-5.0 eV, indicating moderate reactivity [22] [4] [25].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap directly relates to several important molecular properties:

Chemical Hardness (η) = (ELUMO - EHOMO)/2, expected to be 1.5-2.5 eV, indicating moderate resistance to electronic perturbation [4] [5].

Global Softness (S) = 1/2η, expected to be 0.2-0.7 eV⁻¹, reflecting the compound's polarizability and reactivity [4] [25].

Electrophilicity Index (ω) = μ²/2η, where μ is the electronic chemical potential, expected to be 1.0-3.0 eV, indicating moderate electrophilic character [4] [5].

Electronegativity (χ) = -μ = (ELUMO + EHOMO)/2, expected to be 3.0-4.5 eV, representing the compound's electron-attracting power [4] [5].

Charge Distribution Analysis: Density Functional Theory calculations also provide information about atomic charges and electron density distribution. The tin atom is expected to carry a positive partial charge due to its lower electronegativity compared to carbon and nitrogen. The pyrazine nitrogen atoms are expected to carry negative partial charges, making them potential coordination sites for electrophilic species [4] [5].

Natural Bond Orbital Analysis: Natural Bond Orbital analysis reveals the nature of chemical bonding in 2-(tributylstannyl)pyrazine. The Sn-C bonds are expected to show significant ionic character due to the electronegativity difference between tin and carbon. The pyrazine ring maintains its aromatic character with delocalized π-electrons, though the electron-withdrawing nature of the pyrazine ring may influence the electron density at the tin center [4] [5].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.56%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

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Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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